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Compound of Interest

Compound Name: Allyl butyrate

Cat. No.: B1265518

The following tables summarize the quantitative *H and 3C NMR spectral data for allyl
butyrate, recorded in deuterated chloroform (CDCls).

Table 1: *H NMR Spectral Data of Allyl Butyrate (in CDCls)

Assignment Chemical Shift (3, ppm) Multiplicity
H-A 5.906 ddt

H-B 5.32 d

H-C 5.23 d

H-D 4.578 d

H-E 2.310 t

H-F 1.667 sextet

H-G 0.963 t

Data sourced from ChemicalBook[1][2]

Table 2: 13C NMR Spectral Data of Allyl Butyrate (in CDCIs)
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Assignment Chemical Shift (6, ppm)
C=0 173.2

-CH= 132.3

=CH: 118.1

-O-CH2- 64.9

-CH2-C=0 36.2

-CH2- 18.4

-CHs 13.6

Data sourced from multiple references.[1][3]

Experimental Protocols

Reproducible and high-quality NMR data are contingent upon meticulous sample preparation

and standardized instrument parameters.

Sample Preparation

Sample Quantity: For *H NMR, 5-25 mg of the compound is typically sufficient.[4] For 13C
NMR, a higher quantity of 50-100 mg is generally required to achieve a good signal-to-noise
ratio in a reasonable timeframe.[4]

Solvent Selection: High-purity deuterated solvents are essential to minimize solvent signals
in the *H NMR spectrum.[4] Chloroform-d (CDClIs) is a common solvent for compounds like
allyl butyrate.[4] The sample should be dissolved in approximately 0.5 to 0.7 mL of the
deuterated solvent.

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for
referencing the chemical shift to 0.00 ppm.[4] Alternatively, the residual solvent peak can be
used for calibration (e.g., CDClIz at & = 7.26 ppm for *H NMR and o = 77.16 ppm for 13C
NMR).[4]
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« Filtration: The sample must be fully dissolved. If any solid particles are present, the solution
should be filtered through a pipette with a small cotton or glass wool plug to prevent poor
magnetic field homogeneity, which can lead to broad spectral lines.[4]

'H NMR Data Acquisition

e Spectrometer Setup: The sample tube is placed in the spectrometer, and the instrument is
locked onto the deuterium signal of the solvent. The magnetic field is then shimmed to
optimize its homogeneity.[4]

e Acquisition Parameters:

[¢]

Pulse Angle: A 30-90° pulse is typically used.[4]

[e]

Number of Scans (NS): 8 to 16 scans are usually sufficient for routine characterization.[4]

[5]

[¢]

Acquisition Time (AQ): An acquisition time of 2-4 seconds is common.[4][5]

[e]

Relaxation Delay (D1): A relaxation delay of 1-5 seconds helps ensure full relaxation of
protons for accurate integration.[5]

13C NMR Data Acquisition

o Spectrometer Setup: The NMR probe is tuned and matched to the 13C frequency.[5]

e Acquisition Parameters:

o

Pulse Program: A standard proton-decoupled experiment is used.

[¢]

Relaxation Delay (D1): A common starting point is a 2-second delay.[4]

o

Number of Scans (NS): Due to the low natural abundance of the 13C isotope, a larger
number of scans (e.g., 1024 or more) is required to obtain a good signal-to-noise ratio.[5]

[¢]

Acquisition Time (AQ): Typically 1-2 seconds.[5]

Data Processing
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o Fourier Transform: A Fourier transform is applied to the Free Induction Decay (FID) signal.

e Phasing and Baseline Correction: The resulting spectrum is phase-corrected, and the
baseline is corrected to ensure accurate signal integration.[5]

o Referencing: The spectrum is referenced to the internal standard (TMS) or the residual
solvent peak.[5]

 Integration: The signals are integrated to determine the relative number of protons
corresponding to each signal.[5]

Mandatory Visualization

The following diagram illustrates the chemical structure of allyl butyrate with atom labels
corresponding to the assignments in the NMR data tables.

Caption: Structure of allyl butyrate with proton and carbon assignments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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